molecular formula C18H23NO B12811296 4-(3-(1-Naphthyl)butyl)morpholine CAS No. 27563-26-4

4-(3-(1-Naphthyl)butyl)morpholine

Cat. No.: B12811296
CAS No.: 27563-26-4
M. Wt: 269.4 g/mol
InChI Key: NWRIEYZOWLMGSS-UHFFFAOYSA-N
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Description

4-(3-(1-Naphthyl)butyl)morpholine is a morpholine derivative featuring a butyl chain substituted with a 1-naphthyl group at the third carbon, linked to the morpholine ring. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties. The 1-naphthyl substituent introduces steric bulk and aromaticity, which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

CAS No.

27563-26-4

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

4-(3-naphthalen-1-ylbutyl)morpholine

InChI

InChI=1S/C18H23NO/c1-15(9-10-19-11-13-20-14-12-19)17-8-4-6-16-5-2-3-7-18(16)17/h2-8,15H,9-14H2,1H3

InChI Key

NWRIEYZOWLMGSS-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCOCC1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1-Naphthyl)butyl)morpholine typically involves the reaction of 1-naphthylbutyl halide with morpholine under basic conditions. The reaction is generally carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for 4-(3-(1-Naphthyl)butyl)morpholine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-(1-Naphthyl)butyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl group can yield naphthoquinone derivatives, while reduction can produce more saturated morpholine derivatives.

Scientific Research Applications

4-(3-(1-Naphthyl)butyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(1-Naphthyl)butyl)morpholine involves its interaction with specific molecular targets. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Structural Features
4-(3-(1-Naphthyl)butyl)morpholine Not reported Likely low in water Bulky naphthyl group, lipophilic
4-(4-Nitrophenyl)thiomorpholine Not reported Moderate in DMSO Electron-withdrawing nitro group
4-[(4-Methoxyphenyl)sulfonyl]morpholine 109–110 High in CH₂Cl₂ Sulfonyl group, electron-deficient ring
4-(4-(Trifluoromethyl)phenyl)morpholine Not reported Moderate in THF Hydrophobic CF₃ group
  • The naphthyl group in 4-(3-(1-Naphthyl)butyl)morpholine likely reduces solubility in polar solvents compared to sulfonyl or nitro-substituted analogs .

Reactivity and Functionalization

  • Electrophilic Substitution : The electron-rich naphthyl group in 4-(3-(1-Naphthyl)butyl)morpholine may undergo electrophilic aromatic substitution more readily than nitro- or trifluoromethyl-substituted morpholines, which are deactivated toward such reactions .
  • Nucleophilic Reactions : The morpholine nitrogen in the target compound is less nucleophilic compared to thiomorpholine derivatives (e.g., 4-(4-Nitrophenyl)thiomorpholine) due to reduced electron donation from the oxygen atom .

Research Findings and Data Gaps

Key Insights

  • Synthetic Feasibility : The synthesis of 4-(3-(1-Naphthyl)butyl)morpholine may require multi-step alkylation or transition-metal catalysis, contrasting with simpler aryl halide substitutions in analogs .
  • Property Modulation : The naphthyl group enhances hydrophobicity, making the compound suitable for lipid membrane penetration, but may limit aqueous solubility critical for pharmaceutical formulations.

Unresolved Questions

  • Experimental data on melting points, solubility, and biological activity for 4-(3-(1-Naphthyl)butyl)morpholine are absent in available literature. Comparative studies with analogs suggest prioritization of structural characterization and bioactivity screening.

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